molecular formula C16H25NO B3166081 4-[2-(3-Phenylpropoxy)ethyl]piperidine CAS No. 907159-15-3

4-[2-(3-Phenylpropoxy)ethyl]piperidine

Cat. No.: B3166081
CAS No.: 907159-15-3
M. Wt: 247.38 g/mol
InChI Key: LSAORFPJNKAXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[2-(3-Phenylpropoxy)ethyl]piperidine typically involves the reaction of piperidine with 3-phenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[2-(3-Phenylpropoxy)ethyl]piperidine undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(3-Phenylpropoxy)ethyl]piperidine is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical tool in proteomics research, aiding in the study of protein interactions and functions .

Mechanism of Action

The mechanism of action of 4-[2-(3-Phenylpropoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The phenylpropoxy group may enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-[2-(3-Phenylpropoxy)ethyl]piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-[2-(3-phenylpropoxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-2-5-15(6-3-1)7-4-13-18-14-10-16-8-11-17-12-9-16/h1-3,5-6,16-17H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAORFPJNKAXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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